Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate
Overview
Description
Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C14H25NO4. It is a derivative of cyclohexane and is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amine group and a methyl ester group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Mechanism of Action
Mode of Action
It’s known that compounds with similar structures can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Compounds with similar structures have been shown to participate in various biochemical reactions, including those at the benzylic position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate typically involves the reaction of trans-Methyl-4-aminocyclohexanecarboxylate with di-tert-butyl dicarbonate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions generally include stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The purification of the product is typically achieved through crystallization or chromatography techniques to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free amine.
Substitution: The amine group can participate in nucleophilic substitution reactions to form new amide or urea derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Reagents such as acyl chlorides or isocyanates are used for forming amides or ureas, respectively.
Major Products
Hydrolysis: Produces trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid.
Deprotection: Yields trans-4-aminomethylcyclohexane-1-carboxylate.
Substitution: Forms various amide or urea derivatives depending on the reagents used.
Scientific Research Applications
Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl trans-4-aminocyclohexane-1-carboxylate: Lacks the Boc protection, making it more reactive.
tert-Butyl trans-4-aminomethylcyclohexane-1-carboxylate: Contains a tert-butyl ester instead of a methyl ester, affecting its reactivity and solubility.
Uniqueness
Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate is unique due to its combination of a Boc-protected amine and a methyl ester group. This dual functionality allows for selective reactions and protection strategies in complex synthetic routes, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-9-10-5-7-11(8-6-10)12(16)18-4/h10-11H,5-9H2,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJOPLNDRJAOCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401141829 | |
Record name | Methyl 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401141829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-74-0 | |
Record name | Methyl 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclohexanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401141829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.